molecular formula C13H17N3O2 B7434871 2-(4-aminoindol-1-yl)-N-propan-2-yloxyacetamide

2-(4-aminoindol-1-yl)-N-propan-2-yloxyacetamide

Cat. No. B7434871
M. Wt: 247.29 g/mol
InChI Key: JJQGSKMRNDIVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-aminoindol-1-yl)-N-propan-2-yloxyacetamide, commonly known as API-1, is a small molecule inhibitor that has shown potential in cancer research. It was first synthesized in 2003 and has since been studied for its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of API-1 involves the inhibition of the transcription factor, Stat3. Stat3 is known to play a role in the growth and survival of cancer cells. By inhibiting Stat3, API-1 can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential in cancer research, API-1 has also been studied for its effects on other physiological processes. It has been shown to inhibit inflammation and angiogenesis, which are processes that play a role in various diseases, including cancer.

Advantages and Limitations for Lab Experiments

One advantage of API-1 is its specificity for Stat3 inhibition, which makes it a valuable tool for studying the role of Stat3 in cancer and other diseases. However, one limitation of API-1 is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving API-1. One area of interest is the development of more potent and selective inhibitors of Stat3. Another potential direction is the investigation of API-1 in combination with other cancer treatments. Additionally, API-1 could be studied for its potential in other diseases that involve Stat3, such as autoimmune diseases and inflammatory disorders.

Synthesis Methods

The synthesis of API-1 involves a multi-step process that begins with the reaction of 4-nitroindole with ethyl acetoacetate. This reaction yields 4-nitro-1-(1-oxo-1-phenylpropan-2-yl)-1H-indole, which is then reduced to 4-amino-1-(1-oxo-1-phenylpropan-2-yl)-1H-indole. The final step involves the reaction of this compound with chloroacetyl chloride and triethylamine to yield API-1.

Scientific Research Applications

API-1 has been studied extensively for its potential in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. API-1 has also been studied for its potential in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-(4-aminoindol-1-yl)-N-propan-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9(2)18-15-13(17)8-16-7-6-10-11(14)4-3-5-12(10)16/h3-7,9H,8,14H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQGSKMRNDIVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)ONC(=O)CN1C=CC2=C(C=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminoindol-1-yl)-N-propan-2-yloxyacetamide

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